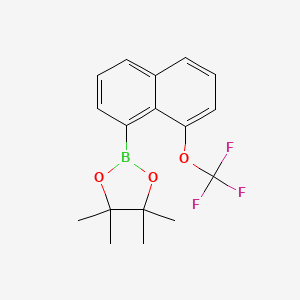
4,4,5,5-Tetramethyl-2-(8-(trifluoromethoxy)naphthalen-1-yl)-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4,5,5-Tetramethyl-2-(8-(trifluoromethoxy)naphthalen-1-yl)-1,3,2-dioxaborolane is an organoboron compound that features a boronic ester group. This compound is notable for its stability and reactivity, making it a valuable intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(8-(trifluoromethoxy)naphthalen-1-yl)-1,3,2-dioxaborolane typically involves the reaction of 8-(trifluoromethoxy)naphthalene-1-boronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) or dichloromethane (DCM). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
化学反应分析
Types of Reactions
4,4,5,5-Tetramethyl-2-(8-(trifluoromethoxy)naphthalen-1-yl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: Reduction reactions can convert the boronic ester to the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Palladium catalysts such as Pd(PPh₃)₄ in the presence of bases like potassium carbonate or sodium hydroxide.
Major Products
Oxidation: Boronic acids.
Reduction: Alcohols.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
科学研究应用
4,4,5,5-Tetramethyl-2-(8-(trifluoromethoxy)naphthalen-1-yl)-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Biology: Employed in the development of fluorescent probes for detecting biological molecules.
Medicine: Investigated for its potential in drug development, particularly as enzyme inhibitors.
Industry: Utilized in the production of advanced materials and polymers.
作用机制
The mechanism of action of 4,4,5,5-Tetramethyl-2-(8-(trifluoromethoxy)naphthalen-1-yl)-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boronic ester group can interact with diols and other nucleophiles, facilitating reactions such as cross-coupling. The trifluoromethoxy group enhances the compound’s reactivity and stability by providing electron-withdrawing effects.
相似化合物的比较
Similar Compounds
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl (pyrrolidin-1-yl)methanone
- N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide
Uniqueness
4,4,5,5-Tetramethyl-2-(8-(trifluoromethoxy)naphthalen-1-yl)-1,3,2-dioxaborolane is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic properties and enhances its reactivity compared to other boronic esters. This makes it particularly valuable in synthetic applications where high reactivity and stability are required.
生物活性
4,4,5,5-Tetramethyl-2-(8-(trifluoromethoxy)naphthalen-1-yl)-1,3,2-dioxaborolane is an organoboron compound characterized by a unique structure that includes a dioxaborolane ring and a trifluoromethoxy-substituted naphthalene moiety. This compound has garnered attention in organic synthesis due to its stability and reactivity, particularly in cross-coupling reactions such as Suzuki coupling. Its biological activity is of interest for potential applications in medicinal chemistry and agricultural science.
The molecular formula of this compound is C_{16}H_{18}B_{2}O_{3}F_{3}, with a molecular weight of approximately 335.18 g/mol. The presence of the boron atom allows for various chemical transformations that are crucial for biological applications.
Biological Activity Overview
Research into the biological activity of this compound indicates several potential applications:
- Antitumor Activity : Preliminary studies suggest that organoboron compounds can exhibit antitumor properties through mechanisms such as apoptosis induction and cell cycle arrest. The specific activity of this compound in this context remains to be fully elucidated but shows promise based on structural analogs.
- Plant Growth Regulation : Organoboron compounds have been studied for their role as plant growth regulators. Similar compounds have demonstrated the ability to enhance growth and development in various plant species by modulating hormonal pathways.
Antitumor Activity
A study investigating the effects of boron-containing compounds on cancer cell lines showed that certain derivatives could inhibit cell proliferation effectively. While specific data on this compound is limited, its structural similarity to known active compounds suggests potential efficacy.
Plant Growth Promotion
Research has indicated that organoboron compounds can influence plant growth positively by acting on auxin pathways. For instance:
| Compound | Effect | Reference |
|---|---|---|
| Boron-based growth regulators | Enhanced root development in Arabidopsis | |
| Trifluoromethoxy derivatives | Increased chlorophyll content in tomato plants |
The biological activity of this compound may involve:
- Interaction with Biological Targets : The dioxaborolane moiety can interact with various biological macromolecules such as proteins and nucleic acids.
- Catalytic Activity : As a catalyst in chemical reactions relevant to biological systems (e.g., C–H activation), it may facilitate the formation of biologically active compounds.
属性
分子式 |
C17H18BF3O3 |
|---|---|
分子量 |
338.1 g/mol |
IUPAC 名称 |
4,4,5,5-tetramethyl-2-[8-(trifluoromethoxy)naphthalen-1-yl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C17H18BF3O3/c1-15(2)16(3,4)24-18(23-15)12-9-5-7-11-8-6-10-13(14(11)12)22-17(19,20)21/h5-10H,1-4H3 |
InChI 键 |
DGDGBAXCVQWTPU-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C=CC=C3OC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















